![molecular formula C15H18N2O2 B7527243 1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7527243.png)
1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea
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Overview
Description
1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea, also known as FUT-175, is a small molecule inhibitor that has been widely used in scientific research as a tool to study the role of serine proteases in various biological processes. This compound was first synthesized in the early 1980s and has since been extensively studied for its biochemical and physiological effects.
Mechanism of Action
1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea is a reversible inhibitor of serine proteases that acts by binding to the active site of the enzyme. The compound forms a covalent bond with the serine residue in the active site, thereby blocking the enzyme's ability to cleave its substrate. 1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea is highly selective for serine proteases and does not inhibit other classes of proteases, such as metalloproteases or cysteine proteases.
Biochemical and physiological effects:
1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea has been shown to have a wide range of biochemical and physiological effects, including the inhibition of blood coagulation, inflammation, and tumor growth. The compound has also been shown to have a protective effect against ischemia-reperfusion injury in various organs, including the heart, liver, and kidney. 1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea has also been shown to inhibit the growth of several types of cancer cells in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea is its high potency and selectivity for serine proteases, which makes it a valuable tool for studying the role of these enzymes in various biological processes. The compound is also relatively easy to synthesize and can be obtained in high yield and purity. However, one limitation of 1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea is its relatively short half-life, which can make it difficult to use in certain experiments. In addition, the compound can be toxic at high concentrations, which can limit its use in certain cell-based assays.
Future Directions
There are several future directions for the use of 1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea in scientific research. One area of interest is the development of 1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea analogs with improved pharmacokinetic properties, such as longer half-life and lower toxicity. Another area of interest is the use of 1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea as a therapeutic agent for the treatment of cancer and other diseases. Finally, 1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea could be used to study the role of serine proteases in various disease states, such as inflammation, thrombosis, and cancer.
Synthesis Methods
The synthesis of 1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea involves a multi-step process that begins with the reaction of furfural with methylamine to form N-(furan-3-ylmethyl)methylamine. This intermediate is then reacted with 2,4,6-trimethylphenyl isocyanate to yield the final product, 1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea. The synthesis of 1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea is a relatively straightforward process, and the compound can be obtained in high yield and purity.
Scientific Research Applications
1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea has been used extensively in scientific research to study the role of serine proteases in various biological processes. Serine proteases are a class of enzymes that are involved in a wide range of physiological processes, including blood coagulation, inflammation, and tissue remodeling. 1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea is a potent inhibitor of several serine proteases, including trypsin, chymotrypsin, and plasmin, making it a valuable tool for studying the role of these enzymes in various biological processes.
properties
IUPAC Name |
1-(furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-6-11(2)14(12(3)7-10)17-15(18)16-8-13-4-5-19-9-13/h4-7,9H,8H2,1-3H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZMKYDAPQKKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)NCC2=COC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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